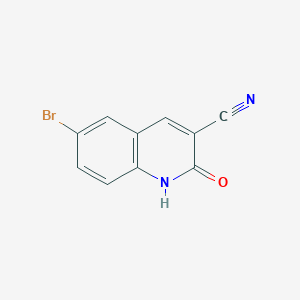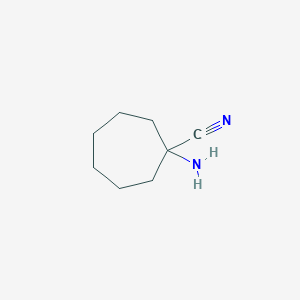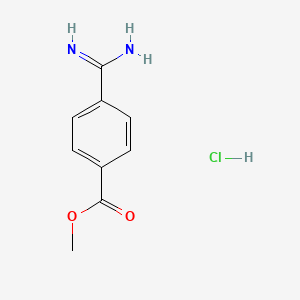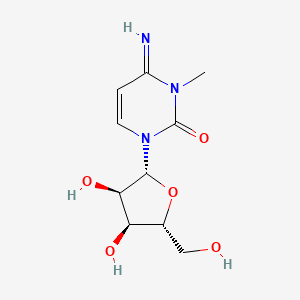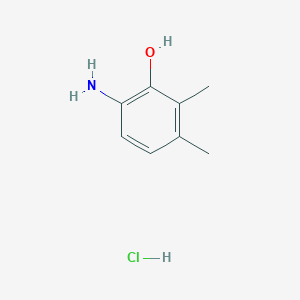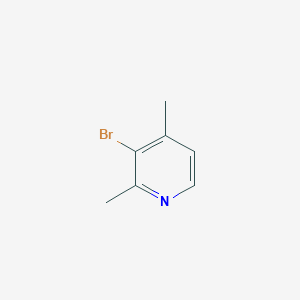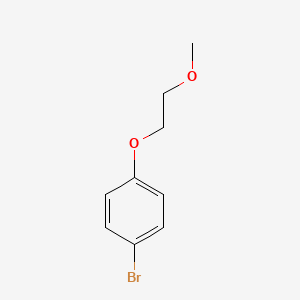
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline
Overview
Description
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclopalladation and C-H Bond Activation
- Application : Cyclopalladation of (S)-4-tert-Butyl-2-methyl-2-oxazoline has been explored, showcasing an unprecedented case of (sp3)C−H bond activation resulting in exo-palladacycle formation (Keuseman et al., 2005).
Herbicidal Activities
- Application : The compound plays a role in the synthesis of herbicidally active compounds, specifically 4-substituted 3-aryl-5-tert-butyl-4-oxazolin-2-ones, which show significant activity against various weeds (Kudo et al., 1998).
Asymmetric Catalysis
- Application : It's used in the synthesis of a novel Cu(ii)–pyridineoxazoline containing polymeric catalyst for asymmetric Diels–Alder reactions. This catalyst demonstrated enhanced reaction rate and enantio-selectivity compared to low molecular mass model compounds (Wang et al., 2015).
Chiral Catalyst Ligand Design
- Application : The compound serves as a key component in the design of novel pyridineoxazoline containing optically active helical polymers, which are used as catalyst ligands for asymmetric Diels-Alder reactions, offering enhanced enantioselectivity and reaction rates (Wang et al., 2015).
Homochiral Cyclopalladated Complexes
- Application : Homochiral cyclopalladated complexes of (S)-4-tert-butyl-2-phenyl-2-oxazoline have been synthesized, contributing significantly to the study of ortho-palladation and its applications (Peterson et al., 2002).
Efficient Synthesis Methods
- Application : Research has focused on developing efficient synthesis methods for (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, enhancing the accessibility of this compound for various applications (Shimizu et al., 2013).
Photophysical Properties
- Application : The compound has been studied for its role in modifying the photophysical properties of Os(II) diimine complexes, which has implications in the development of organic light-emitting diodes (Chen et al., 2005).
Safety and Hazards
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .
Future Directions
While specific future directions for (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline are not mentioned in the search results, it’s worth noting that oxazoline compounds are often used as ligands in various catalytic reactions . This suggests potential applications in the development of new catalysts and synthetic methodologies.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOAIDZRVWJBEG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117408-98-7 | |
| Record name | (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline play in the described palladium-catalyzed reactions?
A1: this compound, often abbreviated as (S)-t-BuPyOx, functions as a chiral ligand in the palladium-catalyzed conjugate additions of arylboronic acids to β-aryl, β,β-disubstituted enones [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


